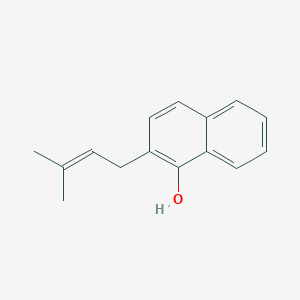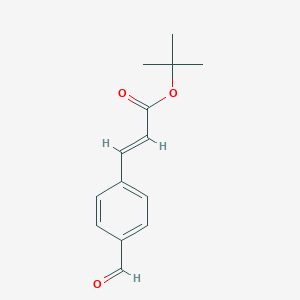
(E)-tert-Butyl 3-(4-formylphenyl)acrylate
Übersicht
Beschreibung
“(E)-tert-Butyl 3-(4-formylphenyl)acrylate” is an organic compound that is used as an intermediate in organic synthesis . It is commonly used in the synthesis of various drugs, photosensitizers, and dyes . It can also be used as a flavoring and fragrance ingredient, and due to its aromatic odor, it also has applications in the perfume and fragrance industry .
Wissenschaftliche Forschungsanwendungen
Polymer Stabilization
(E)-tert-Butyl 3-(4-formylphenyl)acrylate has been studied for its role as a novel thermal stabilizer for butadiene polymers. Research has shown its effectiveness in stabilizing these polymers under oxygen-free atmospheres. The stabilization mechanism involves trapping polymer radicals by the acrylate group, followed by hydrogen transfer from intramolecular hydrogen-bonded phenolic hydroxyl groups, forming stable phenoxyl radicals. This unique bifunctional mechanism contributes significantly to the thermal stability of butadiene type polymers (Yachigo, Sasaki, Takahashi, Kojima, Takada, & Okita, 1988).
Polymerization Processes
The compound has been integral in the study of polymerization processes. For instance, its derivatives have been utilized in the anionic polymerization of tert-butyl acrylate to create poly(acrylic acid) with narrow molecular weight distributions. This process is significant for producing polymers with desired properties and applications in various fields (Kitano, Fujimoto, & Nagasawa, 1977).
Block Copolymer Synthesis
(E)-tert-Butyl 3-(4-formylphenyl)acrylate has been utilized in the synthesis of block copolymers. For example, atom transfer radical polymerization (ATRP) of tert-butyl acrylate, a derivative of the compound, has been reported for controlled polymerizations. This has implications in the production of low molecular weight polymers with narrow distributions, which can be hydrolyzed to form poly(acrylic acid), a material with numerous industrial applications (Davis and Matyjaszewski, 2000).
Nanomaterials Encapsulation
In the field of nanomaterials, (E)-tert-Butyl 3-(4-formylphenyl)acrylate derivatives have been employed for encapsulating nanosilica by in situ polymerization of monomer adsorbed on particles. This process is crucial for creating encapsulated inorganic resist technology, enhancing the stability and functionality of nanomaterials (Sondi, Fedynyshyn, Sinta, & Matijević, 2000).
Surface Functionalization
The compound has also been explored for surface functionalization purposes. For instance, poly(tert-butyl acrylate), a derivative, has been used to attach to oxidized polyethylene films, which are then hydrolyzed to form poly(acrylic acid) grafts. This method has shown effectiveness in creating functional grafts on polyethylene, enhancing its chemical properties for various applications (Bergbreiter, Franchina, & Kabza, 1999).
Eigenschaften
IUPAC Name |
tert-butyl (E)-3-(4-formylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-10H,1-3H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMQCKGSKVARCL-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-tert-Butyl 3-(4-formylphenyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



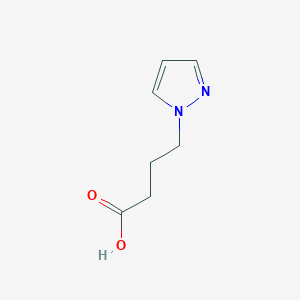
![2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL](/img/structure/B176941.png)
acetic acid](/img/structure/B176944.png)
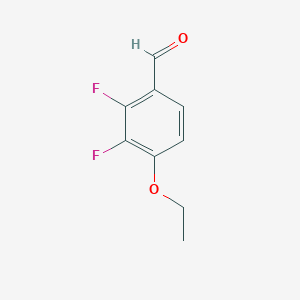
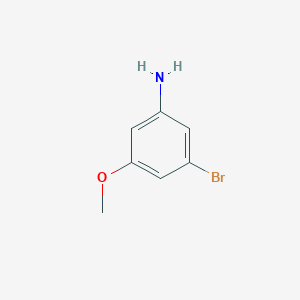
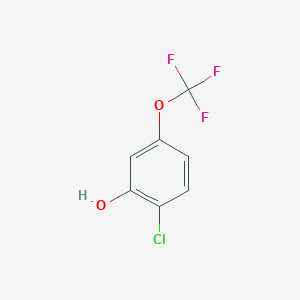
![Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B176956.png)
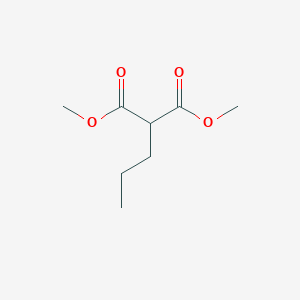
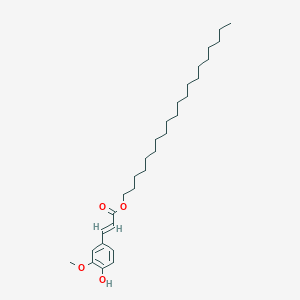
![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)
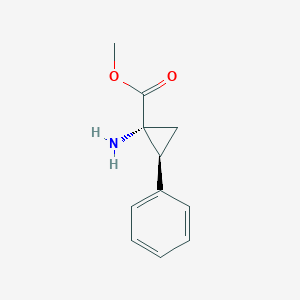
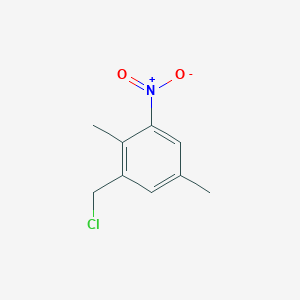
![2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one](/img/structure/B176974.png)
